

Early Studies on IL-23 Function in Mice: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

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Introduction

Interleukin-23 (IL-23) is a heterodimeric cytokine, composed of a unique p19 subunit and a p40 subunit shared with IL-12, that has emerged as a critical driver of autoimmune inflammation.^[1] Early investigations in murine models were pivotal in distinguishing its function from the closely related IL-12 and in establishing its central role in the pathogenesis of various inflammatory diseases. This technical guide provides an in-depth analysis of these seminal studies, focusing on the quantitative data, detailed experimental methodologies, and the signaling pathways elucidated.

Data Presentation

The following tables summarize the key quantitative findings from early studies on IL-23 function in various mouse models of autoimmune disease. These studies primarily utilized mice deficient in the IL-23p19 subunit (p19^{-/-}) to delineate the specific role of IL-23.

Table 1: Experimental Autoimmune Encephalomyelitis (EAE)

Experimental Autoimmune Encephalomyelitis (EAE) is a widely used mouse model for multiple sclerosis. Early studies using gene-targeted mice were crucial in demonstrating the essential

role of IL-23, not IL-12, in the development of this T-cell-mediated autoimmune disease of the central nervous system.[2][3]

Mouse Strain	Genotype	Mean Peak Clinical Score (± SEM)	Disease Incidence	Reference
C57BL/6 x 129	Wild-type	3.5 ± 0.5	100%	[3]
C57BL/6 x 129	p19 ^{-/-} (IL-23 deficient)	0	0%	[3]
C57BL/6 x 129	p35 ^{-/-} (IL-12 deficient)	3.0 ± 0.5	100%	[3]
C57BL/6 x 129	p40 ^{-/-} (IL-12 & IL-23 deficient)	0	0%	[3]

Table 2: Collagen-Induced Arthritis (CIA)

Collagen-Induced Arthritis (CIA) is a mouse model that shares many pathological features with human rheumatoid arthritis. Seminal studies revealed that IL-23 is a key mediator of joint inflammation in this model.[4]

Mouse Strain	Genotype	Mean Arthritis Score (± SEM)	Disease Incidence	Reference
DBA/1	Wild-type	8.5 ± 1.5	90%	[4]
DBA/1	p19 ^{-/-} (IL-23 deficient)	0	0%	[4]
DBA/1	p35 ^{-/-} (IL-12 deficient)	10.5 ± 1.0	100%	[4]

Table 3: T-Cell Mediated Colitis

Early investigations into inflammatory bowel disease (IBD) models, such as T-cell transfer colitis and spontaneous colitis in IL-10 deficient mice, highlighted the critical role of IL-23 in

promoting intestinal inflammation.[\[5\]](#)[\[6\]](#)

Mouse Model	Genotype	Mean Histological Score (± SEM)	Key Finding	Reference
IL-10 ^{-/-} spontaneous colitis	IL-10 ^{-/-}	3.5 ± 0.5	Develop severe colitis	[5]
IL-10 ^{-/-} spontaneous colitis	IL-10 ^{-/-} x p19 ^{-/-}	0.5 ± 0.2	Protected from colitis	[5]
IL-10 ^{-/-} spontaneous colitis	IL-10 ^{-/-} x p35 ^{-/-}	3.0 ± 0.5	Develop colitis	[5]
CD4 ⁺ T-cell transfer colitis	Rag ^{-/-} recipients	3.0 ± 0.4	Develop colitis	[6]
CD4 ⁺ T-cell transfer colitis	p19 ^{-/-} Rag ^{-/-} recipients	0.8 ± 0.3	Protected from colitis	[6]

Table 4: In Vitro T-Cell Proliferation and Cytokine Production

The initial discovery of IL-23 identified its unique ability to act on memory T-cell populations, a function distinct from IL-12.[\[7\]](#) Subsequent studies further characterized the cytokine profile of IL-23-driven T cells.[\[8\]](#)[\[9\]](#)

Cell Type	Treatment	Proliferation (cpm \pm SD)	IFN- γ Production (pg/ml \pm SD)	IL-17 Production	Reference
Mouse memory CD4+ T cells	IL-23	25,000 \pm 3,000	-	-	[7]
Mouse memory CD4+ T cells	IL-12	<2,000	-	-	[7]
MOG-specific T cells	IL-23	-	Low	High	[8][9]
MOG-specific T cells	IL-12	-	High	Low/None	[8][9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for the key experiments cited in this guide.

Induction of Experimental Autoimmune Encephalomyelitis (EAE)

This protocol is based on the methods described in the early studies defining the role of IL-23 in EAE.[3]

Materials:

- Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
- Pertussis Toxin (PTX)
- 8-12 week old female C57BL/6 mice (or appropriate knockout and wild-type controls)

Procedure:

- Prepare the MOG/CFA emulsion: Emulsify MOG35-55 peptide in CFA at a final concentration of 2 mg/mL MOG and 4 mg/mL M. tuberculosis.
- Immunization: On day 0, subcutaneously inject 100 µL of the MOG/CFA emulsion over two sites on the flank of each mouse.
- PTX Administration: On day 0 and day 2, inject 200 ng of PTX intraperitoneally in 100 µL of PBS.
- Clinical Scoring: Monitor the mice daily for clinical signs of EAE, starting from day 7 post-immunization. Score the mice based on the following scale:
 - 0: No clinical signs
 - 1: Limp tail
 - 2: Hind limb weakness
 - 3: Complete hind limb paralysis
 - 4: Moribund
 - 5: Death

Induction of Collagen-Induced Arthritis (CIA)

This protocol is adapted from the methodologies used in early studies of IL-23 in arthritis.^[4]

Materials:

- Bovine type II collagen
- Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
- Incomplete Freund's Adjuvant (IFA)
- 8-12 week old male DBA/1 mice (or appropriate knockout and wild-type controls)

Procedure:

- **Primary Immunization:** On day 0, emulsify bovine type II collagen in CFA (1:1 ratio) to a final concentration of 1 mg/mL. Inject 100 µL of the emulsion intradermally at the base of the tail.
- **Booster Immunization:** On day 21, emulsify bovine type II collagen in IFA (1:1 ratio) to a final concentration of 1 mg/mL. Inject 100 µL of the emulsion intradermally at a site distant from the primary injection.
- **Arthritis Scoring:** Visually score the paws for signs of arthritis starting from day 21, three times a week. Each paw is scored on a scale of 0-4:
 - 0: No evidence of erythema and swelling
 - 1: Erythema and mild swelling confined to the tarsals or ankle joint
 - 2: Erythema and mild swelling extending from the ankle to the tarsals
 - 3: Erythema and moderate swelling extending from the ankle to the metatarsal joints
 - 4: Erythema and severe swelling encompass the ankle, foot, and digits The maximum score per mouse is 16.

Adoptive Transfer of T Cells for Colitis Induction

This protocol is based on the T-cell transfer model of colitis used to investigate the role of IL-23. [6]

Materials:

- Spleens from wild-type or IL-10^{-/-} mice
- CD4⁺ T cell isolation kit
- Rag1^{-/-} or Rag2^{-/-} recipient mice
- Recombinant murine IL-23 (optional, for exacerbation studies)

Procedure:

- **T Cell Isolation:** Isolate spleens from donor mice and prepare a single-cell suspension. Isolate CD4⁺ T cells using a magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions. A further sort for CD4⁺CD45RB^{high} naive T cells can be performed for a more robust model.
- **T Cell Transfer:** Inject 5×10^5 purified CD4⁺ T cells in 200 μ L of PBS intraperitoneally into Rag^{-/-} recipient mice.
- **Monitoring:** Monitor the mice for weight loss and signs of colitis (diarrhea, hunched posture) weekly.
- **Histological Analysis:** At the experimental endpoint (typically 6-8 weeks post-transfer), collect the colon and fix in 10% buffered formalin. Embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score for inflammation based on the extent of cellular infiltration, epithelial hyperplasia, and ulceration.

Intracellular Cytokine Staining of T Cells

This protocol is a generalized method for detecting intracellular IFN- γ and IL-17 in murine T cells, as performed in early IL-23 studies.[\[8\]](#)[\[9\]](#)

Materials:

- Single-cell suspension of murine lymphocytes (from spleen, lymph nodes, or CNS)
- Phorbol 12-myristate 13-acetate (PMA)
- Ionomycin
- Brefeldin A or Monensin
- Fluorochrome-conjugated antibodies against surface markers (e.g., CD4) and intracellular cytokines (IFN- γ , IL-17A)
- Fixation and permeabilization buffers

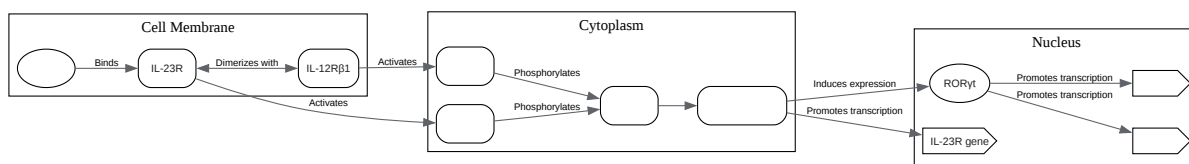
Procedure:

- **Cell Stimulation:** Resuspend cells in complete RPMI medium and stimulate with PMA (50 ng/mL) and Ionomycin (500 ng/mL) in the presence of a protein transport inhibitor (Brefeldin A or Monensin) for 4-6 hours at 37°C.
- **Surface Staining:** Wash the cells and stain for surface markers (e.g., anti-CD4) for 30 minutes at 4°C.
- **Fixation and Permeabilization:** Wash the cells and then fix and permeabilize using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
- **Intracellular Staining:** Stain for intracellular cytokines (e.g., anti-IFN- γ , anti-IL-17A) in the permeabilization buffer for 30 minutes at 4°C.
- **Flow Cytometry:** Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer and analyze the data.

Mandatory Visualization

IL-23 Signaling Pathway

The canonical IL-23 signaling pathway in T cells involves the activation of the JAK-STAT pathway, leading to the expression of the master transcription factor for Th17 cells, ROR γ t.[1]

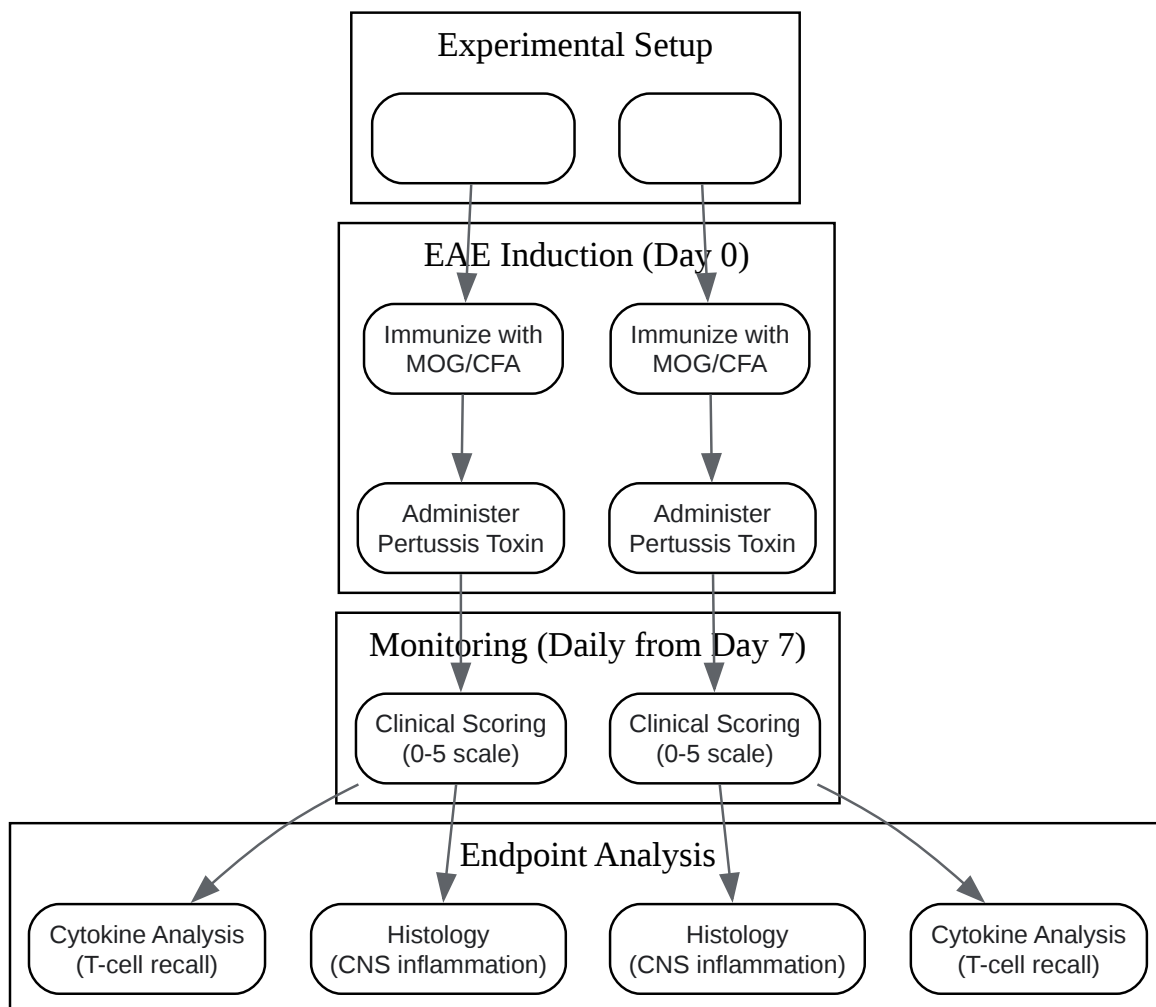


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Caption: IL-23 signaling cascade in T helper 17 (Th17) cells.

Experimental Workflow: EAE Induction and Analysis in Knockout Mice

This diagram illustrates the workflow for comparing EAE development in wild-type and IL-23p19^{-/-} mice.

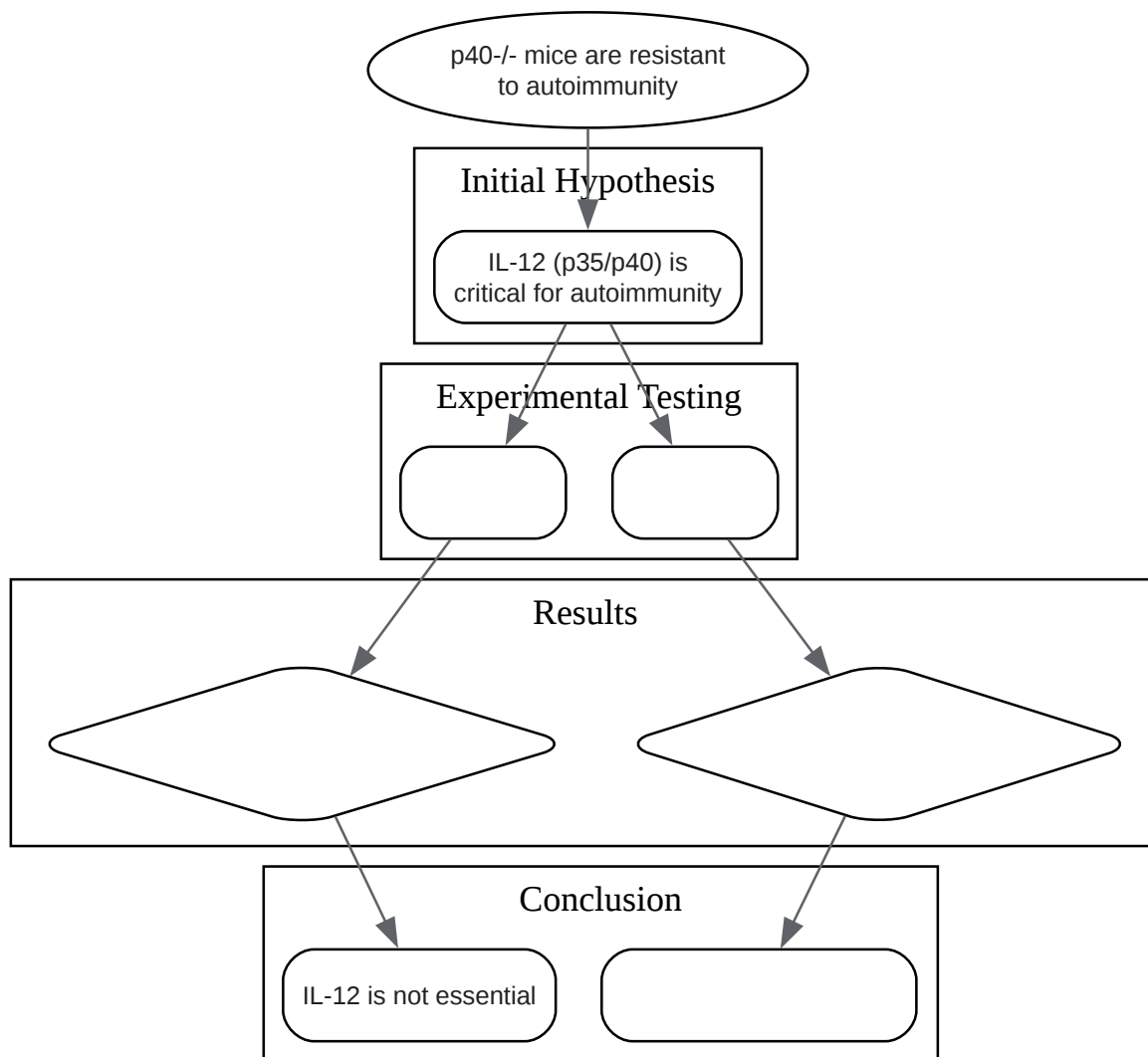


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Caption: Workflow for EAE induction and analysis in knockout mice.

Logical Relationship: Distinguishing IL-23 from IL-12 Function

This diagram illustrates the logical framework of the early knockout mouse studies that differentiated the roles of IL-23 and IL-12 in autoimmunity.



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Caption: Delineating IL-23 vs. IL-12 function via knockout mice.

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- To cite this document: BenchChem. [Early Studies on IL-23 Function in Mice: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422238#early-studies-on-il-23-function-in-mice]

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